3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine

physicochemical property drug-likeness CNS MPO

3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine is a chiral, 3-substituted pyrrolidine building block (C₁₃H₁₉NO, MW 205.30 g/mol) that features a methoxyphenyl group tethered to the pyrrolidine ring via a branched ethyl linker. Unlike simpler 3-arylpyrrolidines in which the aryl ring is directly attached to the heterocycle, the ethyl spacer introduces an additional rotational degree of freedom and a stereogenic center, making the scaffold structurally distinct for medicinal chemistry and fragment-based drug discovery programs.

Molecular Formula C13H19NO
Molecular Weight 205.301
CAS No. 1341434-27-2
Cat. No. B2537416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine
CAS1341434-27-2
Molecular FormulaC13H19NO
Molecular Weight205.301
Structural Identifiers
SMILESCC(C1CCNC1)C2=CC(=CC=C2)OC
InChIInChI=1S/C13H19NO/c1-10(12-6-7-14-9-12)11-4-3-5-13(8-11)15-2/h3-5,8,10,12,14H,6-7,9H2,1-2H3
InChIKeyFEWXZMIVEAKPBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine (CAS 1341434-27-2) – Core Structural and Sourcing Snapshot


3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine is a chiral, 3-substituted pyrrolidine building block (C₁₃H₁₉NO, MW 205.30 g/mol) that features a methoxyphenyl group tethered to the pyrrolidine ring via a branched ethyl linker . Unlike simpler 3-arylpyrrolidines in which the aryl ring is directly attached to the heterocycle, the ethyl spacer introduces an additional rotational degree of freedom and a stereogenic center, making the scaffold structurally distinct for medicinal chemistry and fragment-based drug discovery programs [1]. The compound is commercially supplied at ≥95% purity by multiple reputable vendors and is stored sealed under dry, refrigerated (2–8 °C) conditions .

Why 3-Arylpyrrolidine Analogs Cannot Directly Replace 3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine in Research Programs


The presence of the ethyl bridge between the pyrrolidine ring and the 3-methoxyphenyl group fundamentally alters the vector and reach of the aryl pharmacophore relative to the key pyrrolidine nitrogen . In closely related sigma- and dopamine-receptor ligand series, replacing a direct aryl attachment with an ethylene spacer has been shown to switch receptor subtype selectivity (e.g., from D3-preferring to sigma-1/sigma-2 dual binding) and to modulate lipophilicity-driven parameters such as logP, solubility, and passive membrane permeability [1]. Consequently, procurement of a simpler 3-(3-methoxyphenyl)pyrrolidine (CAS 38175-35-8) or a regioisomeric 3-(2-/4-methoxyphenyl)pyrrolidine would introduce a different pharmacophoric geometry, altered ADME profile, and distinct biological target engagement, invalidating direct substitution in structure-activity relationship (SAR) campaigns, patent exemplification, or analytical reference-standard use .

Quantitative Differentiation of 3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine Against Closest Structural Analogs


Increased Molecular Weight and Topological Polar Surface Area vs. Direct 3-(3-Methoxyphenyl)pyrrolidine

The ethyl linker increases molecular weight by 28.06 Da (from 177.24 to 205.30 g/mol) and adds one rotatable bond compared to 3-(3-methoxyphenyl)pyrrolidine, which directly impacts predicted logP and CNS multiparameter optimization (MPO) scores . For CNS drug discovery programs, this shift can move a compound across critical lipophilicity thresholds (logP 1–3) that govern passive brain penetration and P-glycoprotein efflux liability .

physicochemical property drug-likeness CNS MPO

Predicted LogP Shift and Its Impact on Permeability and Solubility

The ethylene linker is expected to increase calculated logP by approximately +0.5 to +0.8 log units relative to 3-(3-methoxyphenyl)pyrrolidine (predicted logP ~1.85 for the 2-(3-methoxyphenyl) regioisomer) . This magnitude of lipophilicity shift has been associated with a ~3- to 5-fold reduction in thermodynamic aqueous solubility and a concomitant increase in passive membrane permeability in pyrrolidine-based CNS agent series [1].

lipophilicity ADME solubility

Chiral Center Introduction: Differential Enantiomeric Ratio and Stereochemical Purity Requirements

The branched ethyl linker creates a stereogenic center at the benzylic carbon, yielding a racemic mixture unless chiral separation is specified. In contrast, 3-(3-methoxyphenyl)pyrrolidine is achiral at the connecting position (C-3 of pyrrolidine is prochiral only if N-substituted) . Procurement specifications for the target compound typically report chemical purity (≥95% by HPLC) but do not routinely provide enantiomeric excess (ee) unless custom-synthesized . For programs requiring single enantiomers, this necessitates additional chiral analytical characterization (e.g., chiral SFC or HPLC) and potential separation costs not required for the achiral comparator.

chirality enantiomeric purity stereochemistry

Commercial Availability and Price Benchmarking vs. 3-(3-Methoxyphenyl)pyrrolidine

The target compound is available from multiple suppliers at a premium price compared to the simpler 3-(3-methoxyphenyl)pyrrolidine. For example, CymitQuimica lists 10 mg at €187.00 and 100 mg at €702.00 , whereas 3-(3-methoxyphenyl)pyrrolidine is offered at approximately €50–100 per 100 mg range from various vendors . The price differential (approximately 7- to 14-fold per unit mass) reflects the added synthetic complexity of introducing the ethyl linker and the lower commercial demand volume.

procurement price supply chain

Differentiated Biological Target Engagement: Histamine H3 vs. Dopamine D3 Selectivity Driven by Linker Architecture

While no published binding data exist for the target compound itself, SAR analysis of close analogs reveals that the ethylene linker is a critical determinant of receptor selectivity. The N-(2-(3-methoxyphenyl)ethyl)pyrrolidine scaffold (analogous linker topology but N-substituted) yields potent histamine H3 antagonists (Ki = 16 nM for CHEMBL439429 at human H3) [1]. In contrast, 3-(3-methoxyphenyl)pyrrolidine (direct aryl attachment) binds preferentially to dopamine D3 receptors (Ki = 781 nM at human D3) [2]. This demonstrates that the ethylene spacer can switch primary target engagement from dopaminergic to histaminergic/sigma systems, a differentiation that must be considered when selecting the appropriate building block for a given target profile .

histamine H3 receptor dopamine D3 receptor sigma receptor

Storage and Handling Stability: Refrigerated Storage Requirement Differentiates from Room-Temperature Stable Analogs

Vendor specifications consistently mandate sealed, dry storage at 2–8 °C for the target compound , whereas 3-(3-methoxyphenyl)pyrrolidine is listed as store at room temperature by multiple suppliers . This difference implies greater thermal or moisture sensitivity for the ethyl-linked derivative, likely due to the benzylic C–N bond's susceptibility to oxidative degradation or the free secondary amine's reactivity. Laboratories must budget for refrigerated storage capacity and account for potential degradation if cold-chain handling is interrupted during shipping.

storage stability handling long-term storage

High-Value Application Scenarios for 3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring an Ethylene-Spaced 3-Methoxyphenyl Pharmacophore

Programs targeting histamine H3, sigma-1/sigma-2, or serotonin 5-HT2 receptors benefit from the ethyl linker's ability to orient the methoxyphenyl group into a distinct sub-pocket compared to directly attached aryl pyrrolidines . The scaffold's molecular weight (205.30 Da) and predicted logP (~2.3–2.7) place it within acceptable fragment-like space (MW < 250, logP < 3.5), making it suitable for fragment-screening libraries where the ethyl linker provides a synthetic handle for further elaboration [1].

Stereochemical SAR Exploration Using the Benzylic Chiral Center

The presence of a single stereogenic center at the benzylic carbon allows systematic investigation of enantioselective binding, a parameter absent in the achiral 3-(3-methoxyphenyl)pyrrolidine . Medicinal chemistry teams can procure the racemate for initial screening and, upon hit identification, commission chiral separation to evaluate individual enantiomers, potentially revealing eutomers with significantly improved target affinity [1].

Patent Exemplification of 3-Substituted Pyrrolidine Derivatives with Defined Linker Topology

The JPH02121964A patent family explicitly exemplifies 1-[2-(diarylmethoxy)ethyl]-3-(3-methoxyphenyl)pyrrolidine as a cardiovascular agent, demonstrating that the ethyl-linked 3-methoxyphenyl pyrrolidine scaffold has precedence in intellectual property . Procurement of the target compound enables exact replication of patent examples and supports freedom-to-operate analyses and the design of patent-evading analogs.

Analytical Reference Standard for LC-MS/MS Method Development in Metabolite Identification

The compound's distinct molecular weight (205.30 g/mol) and fragmentation pattern (benzylic cleavage) make it a suitable negative control or internal standard in mass spectrometry-based assays, particularly when analyzing metabolites of more complex drug candidates that contain the 3-methoxyphenethyl-pyrrolidine motif . Its refrigerated storage specification ensures long-term stability for use as a certified reference material [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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